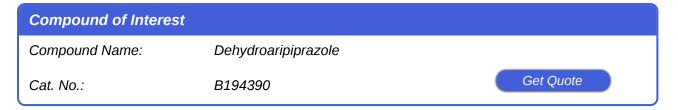


Dehydroaripiprazole: A Comprehensive Technical Guide on Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It is formed in the liver primarily through dehydrogenation of the quinolinone ring of aripiprazole, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4] Dehydroaripiprazole exhibits a pharmacological profile comparable to its parent drug, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Its significant in vivo activity and prolonged half-life contribute substantially to the overall therapeutic effect of aripiprazole. This technical guide provides a detailed overview of the synthesis and chemical properties of dehydroaripiprazole, intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Chemical Properties

Dehydroaripiprazole is a crystalline solid. Its chemical and physical properties are summarized in the tables below.



Identifier	Value	Reference
IUPAC Name	7-[4-[4-(2,3- dichlorophenyl)piperazin-1- yl]butoxy]-1H-quinolin-2-one	
CAS Number	129722-25-4	_
Chemical Formula	C23H25Cl2N3O2	_
Molecular Weight	446.37 g/mol	-

Property	Value	Reference
Melting Point	Polymorph I: 139.0-139.5 °C	
Boiling Point	646.2 °C at 760 mmHg (for Aripiprazole)	
pKa (Strongest Basic)	7.46 (Predicted for Aripiprazole)	
Solubility	DMSO: ~20 mg/mL, DMF: ~25 mg/mL, Sparingly soluble in aqueous buffers	

Synthesis of Dehydroaripiprazole

The synthesis of **dehydroaripiprazole** can be approached through two primary routes: the direct dehydrogenation of aripiprazole or a multi-step synthesis involving the preparation of key intermediates followed by a final condensation reaction, analogous to the synthesis of aripiprazole. **Dehydroaripiprazole** is the direct product of the metabolism of aripiprazole via dehydrogenation.

A common synthetic route involves the preparation of two key intermediates: 7-(4-bromobutoxy)-1H-quinolin-2-one and 1-(2,3-dichlorophenyl)piperazine. These intermediates are then coupled to yield **dehydroaripiprazole**.

Experimental Protocols



1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Intermediate 1)

This intermediate is a precursor to 7-(4-bromobutoxy)-1H-quinolin-2-one.

 Materials: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, potassium carbonate, N,N-dimethylformamide (DMF).

Procedure:

- A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (3 equivalents), and potassium carbonate (1 equivalent) in DMF is stirred at 60 °C for 4 hours.
- The reaction mixture is then diluted with an equal volume of water.
- The organic phase is extracted with ethyl acetate.
- The solvent is removed by rotary evaporation.
- The resulting product is recrystallized from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The melting point of this intermediate is approximately 111 °C.
- 2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)
- Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, xylene, p-toluenesulfonic acid, tetrabutylammonium bromide, aqueous ammonia, ethyl acetate, sodium sulfate.

Procedure:

- A stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) is prepared in xylene.
- p-Toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent) are added to the mixture.
- The reaction mixture is heated at 130-135 °C for 48 hours.



- After cooling to room temperature, the pH of the solution is adjusted to 6-7 with aqueous ammonia.
- The organic compounds are extracted with ethyl acetate, and the organic layer is dried with sodium sulfate.
- The solvent is removed under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.
- 3. Synthesis of Aripiprazole (Precursor to **Dehydroaripiprazole**)
- Materials: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, sodium iodide, acetonitrile, triethylamine.
- Procedure:
 - A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile is refluxed for 30 minutes.
 - The mixture is cooled to room temperature.
 - 1-(2,3-dichlorophenyl)piperazine (1.5 equivalents) and triethylamine (2 equivalents) are added to the reaction mixture.
 - The mixture is refluxed for another 4 hours.
 - The resulting precipitate is filtered and discarded.
 - The filtrate is evaporated, and the residue is dissolved in ethyl acetate, washed, dried, and evaporated to yield a resin.
 - The resin is recrystallized from ethanol to provide aripiprazole.
- 4. Dehydrogenation of Aripiprazole to **Dehydroaripiprazole**

While **dehydroaripiprazole** is primarily formed through metabolism, chemical dehydrogenation of aripiprazole can be performed. This typically involves the use of a dehydrogenating agent.

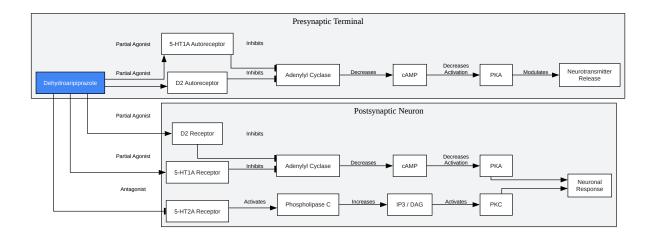
Conceptual Protocol:



- Aripiprazole is dissolved in a suitable organic solvent.
- A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution.
- The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or LC-MS.
- The reaction mixture is then worked up to isolate and purify the **dehydroaripiprazole**.

Signaling Pathways

Dehydroaripiprazole's pharmacological effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways. As a partial agonist at D2 and 5-HT1A receptors, it can modulate dopaminergic and serotonergic neurotransmission.



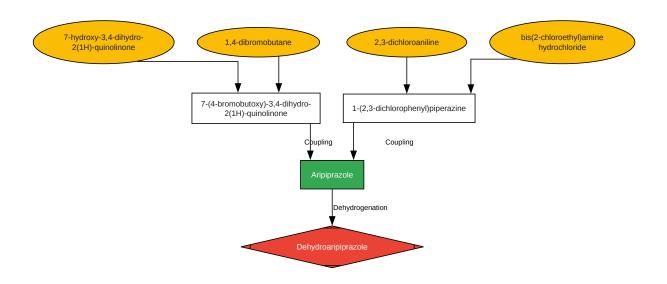


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Caption: Dehydroaripiprazole's modulation of presynaptic and postsynaptic signaling.

Experimental Workflow: Synthesis

The overall workflow for the chemical synthesis of **dehydroaripiprazole**, starting from commercially available precursors, is illustrated below.



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Caption: General workflow for the synthesis of **dehydroaripiprazole**.

Logical Relationship: Metabolite Formation

The following diagram illustrates the metabolic relationship between aripiprazole and **dehydroaripiprazole**.



Dehydrogenation Dehydroaripiprazole (Active Metabolite) Aripiprazole (Liver)

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Caption: Metabolic conversion of aripiprazole to **dehydroaripiprazole**.

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